molecular formula C7H4FNO4S B2781999 1-Fluorosulfonyloxy-4-isocyanatobenzene CAS No. 1838158-91-0

1-Fluorosulfonyloxy-4-isocyanatobenzene

Cat. No.: B2781999
CAS No.: 1838158-91-0
M. Wt: 217.17
InChI Key: OWOOXOXKUACJHT-UHFFFAOYSA-N
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Description

1-Fluorosulfonyloxy-4-isocyanatobenzene is a chemical compound that features both fluorosulfonyloxy and isocyanato functional groups attached to a benzene ring

Mechanism of Action

Target of Action

1-Fluorosulfonyloxy-4-isocyanatobenzene is a versatile chemical compound used in various scientific research applications. Its primary targets are organic compounds that can undergo fluorosulfonylation . This process is essential in organic synthesis, chemical biology, drug discovery, and materials science .

Mode of Action

The compound interacts with its targets through a process known as direct fluorosulfonylation . This involves the generation of fluorosulfonyl radicals from different precursors, which then participate in the synthesis of diverse functionalized sulfonyl fluorides . Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .

Biochemical Pathways

The affected biochemical pathway is the fluorosulfonylation pathway . This pathway involves the generation of fluorosulfonyl radicals, which then interact with organic compounds to produce sulfonyl fluorides . The downstream effects include the production of biologically active molecules and versatile synthetic intermediates in modern organic synthesis .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the production of sulfonyl fluorides . These fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include temperature, pH, and the presence of other chemical compounds.

Preparation Methods

One common method involves the reaction of 4-isocyanatobenzenesulfonyl fluoride with a fluorinating agent under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Fluorosulfonyloxy-4-isocyanatobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and alcohols, as well as oxidizing and reducing agents. The major products formed depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-Fluorosulfonyloxy-4-isocyanatobenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its dual functional groups, which provide a broader range of reactivity and applications compared to similar compounds.

Properties

IUPAC Name

1-fluorosulfonyloxy-4-isocyanatobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO4S/c8-14(11,12)13-7-3-1-6(2-4-7)9-5-10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOOXOXKUACJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=O)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1838158-91-0
Record name 4-isocyanatophenyl fluoranesulfonate
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